molecular formula C13H14N2O B1403759 (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile CAS No. 1272755-41-5

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Cat. No. B1403759
CAS RN: 1272755-41-5
M. Wt: 214.26 g/mol
InChI Key: ALFHJBBHXKYUNR-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile, also known as BOPAC, is an organic compound that has been studied for its potential applications in scientific research. BOPAC is a chiral compound, which means that it has two mirror images that are non-superimposable. This property makes BOPAC an attractive research material for scientists who are interested in studying the effects of chirality on biological processes. BOPAC has been used as a synthetic building block for the production of a variety of compounds, and its biochemical and physiological effects have been studied in both in vivo and in vitro studies.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a core structure in (S)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile, plays a significant role in drug discovery, offering a versatile scaffold for the development of biologically active compounds. It's utilized extensively in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. Research highlights the synthesis strategies and bioactivity of pyrrolidine derivatives, including their structure-activity relationships and the impact of stereoisomerism on biological profiles, aiming at diverse therapeutic areas (Li Petri et al., 2021).

Nitrile-Containing Compounds in Biocatalysis

Nitrile compounds, characterized by the CN group, are known for their industrial synthesis applications and potential toxicity. However, certain microbes, such as Rhodococcus pyridinivorans, can hydrolyze nitriles using specific enzymes. This enzymatic process is increasingly recognized for its potential in biocatalysis, allowing for the production of valuable pharmaceutical compounds and synthetic chemicals with high economic value. Furthermore, these enzymes play a crucial role in environmental protection by eliminating toxic compounds (Sulistinah & Riffiani, 2018).

Enaminoketones and Enaminonitriles in Heterocyclic Synthesis

Enaminoketones and enaminonitriles serve as versatile building blocks in the synthesis of various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. Their unique combination of nucleophilic and electrophilic properties allows for the creation of highly functionalized compounds, essential in synthetic chemistry. These intermediates facilitate the synthesis of biologically significant structures, demonstrating the broad utility of nitrile and enamine-based chemistry in developing compounds with potential therapeutic applications (Negri et al., 2004).

properties

IUPAC Name

2-[(2S)-1-benzyl-5-oxopyrrolidin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFHJBBHXKYUNR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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